5-Hydrazinylthiadiazole-4-carboxamide
CAS No.: 163728-26-5
Cat. No.: VC20943147
Molecular Formula: C3H5N5OS
Molecular Weight: 159.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 163728-26-5 |
|---|---|
| Molecular Formula | C3H5N5OS |
| Molecular Weight | 159.17 g/mol |
| IUPAC Name | 5-hydrazinylthiadiazole-4-carboxamide |
| Standard InChI | InChI=1S/C3H5N5OS/c4-2(9)1-3(6-5)10-8-7-1/h6H,5H2,(H2,4,9) |
| Standard InChI Key | ZVEZVFJGAAEMJF-UHFFFAOYSA-N |
| SMILES | C1(=C(SN=N1)NN)C(=O)N |
| Canonical SMILES | C1(=C(SN=N1)NN)C(=O)N |
Introduction
5-Hydrazinylthiadiazole-4-carboxamide is a chemical compound with the molecular formula C3H5N5OS and the CID number 4395908 . It belongs to the class of thiadiazoles, which are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This compound is particularly interesting due to its potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of 5-Hydrazinylthiadiazole-4-carboxamide typically involves the reaction of thiadiazole precursors with hydrazine derivatives. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Biological Activities
Thiadiazole derivatives, including 5-Hydrazinylthiadiazole-4-carboxamide, have been studied for their potential biological activities. These include:
-
Antimicrobial Activity: Thiadiazoles are known to exhibit antimicrobial properties, which could be attributed to their ability to interact with microbial enzymes and disrupt cellular processes.
-
Anticancer Activity: Some thiadiazole derivatives have shown promising anticancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells.
-
Antiviral Activity: The structural features of thiadiazoles may allow them to interfere with viral replication mechanisms, making them potential antiviral agents.
Note:
Due to the limited availability of specific data on 5-Hydrazinylthiadiazole-4-carboxamide, this article focuses on the general properties and potential applications of thiadiazole compounds. Further research is required to provide detailed insights into this particular compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume